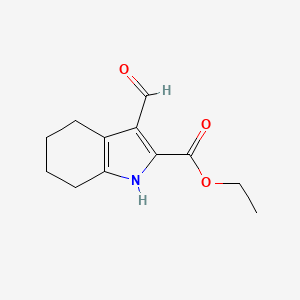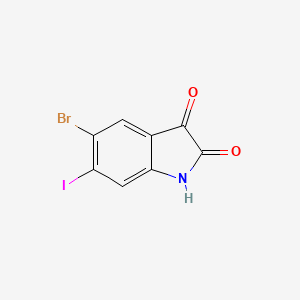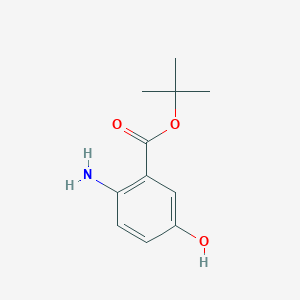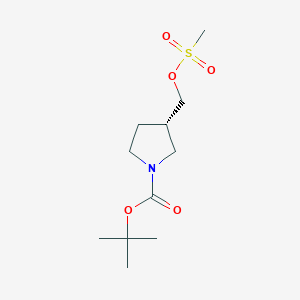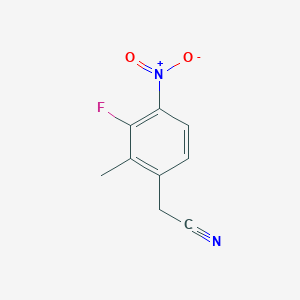
(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile is an organic compound that belongs to the class of aromatic nitriles It features a phenyl ring substituted with a fluoro group, a methyl group, a nitro group, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile can be achieved through several synthetic routes. One common method involves the nitration of 3-fluoro-2-methyl-phenylacetonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (3-Fluoro-2-methyl-4-amino-phenyl)-acetonitrile.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Oxidation: (3-Fluoro-2-methyl-4-nitro-phenyl)-acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile depends on its specific interactions with molecular targets. For example, if used in a pharmaceutical context, it may interact with enzymes or receptors to exert its effects. The nitro group can participate in redox reactions, while the fluoro and methyl groups can influence the compound’s lipophilicity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-2-methyl-phenyl)-acetonitrile: Lacks the nitro group, which may result in different reactivity and applications.
(3-Fluoro-4-nitro-phenyl)-acetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties.
(2-Methyl-4-nitro-phenyl)-acetonitrile: Lacks the fluoro group, which can influence its reactivity and biological activity.
Uniqueness
(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile is unique due to the specific combination of substituents on the phenyl ring, which can result in distinct chemical and biological properties compared to similar compounds. The presence of the fluoro group can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.
Eigenschaften
Molekularformel |
C9H7FN2O2 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O2/c1-6-7(4-5-11)2-3-8(9(6)10)12(13)14/h2-3H,4H2,1H3 |
InChI-Schlüssel |
JGWAMRKHUUDTBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


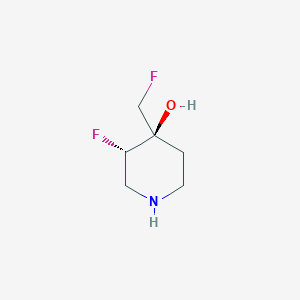
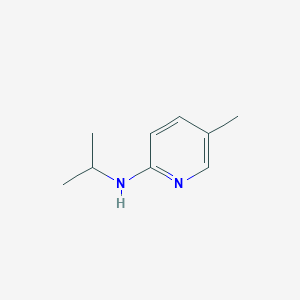
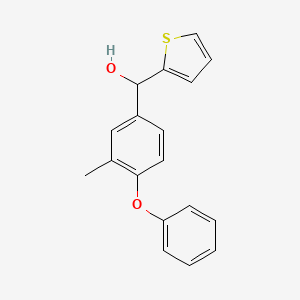
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
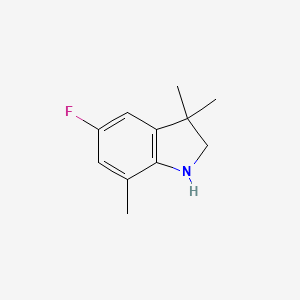
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)



